molecular formula C18H20N2O2S2 B2951643 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-90-7

1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2951643
M. Wt: 360.49
InChI Key: QXIMZXZYLOMTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole, also known as DB2333, is a chemical compound that has been synthesized for its potential use as a therapeutic agent. This compound has been the subject of scientific research due to its unique chemical structure and potential applications in the field of medicine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole involves the reaction of 2,5-dimethylbenzyl mercaptan with 4,5-dihydroimidazole-1-carboxylic acid, followed by the addition of benzenesulfonyl chloride to the resulting product.

Starting Materials
2,5-dimethylbenzyl mercaptan, 4,5-dihydroimidazole-1-carboxylic acid, benzenesulfonyl chloride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Dissolve 2,5-dimethylbenzyl mercaptan (1.0 equiv) and 4,5-dihydroimidazole-1-carboxylic acid (1.1 equiv) in dichloromethane and add triethylamine (1.1 equiv). Stir the mixture at room temperature for 2 hours., Step 2: Add benzenesulfonyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes., Step 4: Extract the organic layer with diethyl ether and wash with a saturated solution of sodium chloride., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent., Step 7: Recrystallize the purified product from a suitable solvent to obtain the final product, 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole.

Mechanism Of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. This may explain its potential use in cancer research, as well as its ability to inhibit the growth of bacteria and viruses.

Biochemical And Physiological Effects

1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. These effects have been observed in vitro and in animal studies, but further research is needed to determine the full extent of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole's effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents based on its properties. Additionally, 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to be relatively stable and easy to synthesize, which makes it a useful tool for scientific research. However, one limitation of using 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole. One area of interest is in the development of new therapeutic agents based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of cancer research and anti-inflammatory therapy. Finally, more studies are needed to determine the safety and efficacy of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole in animal and human trials.

Scientific Research Applications

The potential applications of 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole in scientific research are numerous. One area of interest is in the field of cancer research, where 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

1-(benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-8-9-15(2)16(12-14)13-23-18-19-10-11-20(18)24(21,22)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIMZXZYLOMTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole

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